Welcome to the BenchChem Online Store!
molecular formula C8H8INO B8768549 6-Iodo-1,3-dihydroisobenzofuran-5-amine

6-Iodo-1,3-dihydroisobenzofuran-5-amine

Cat. No. B8768549
M. Wt: 261.06 g/mol
InChI Key: BGBSQTWYUZRQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786108B2

Procedure details

Add palladium (II) acetate (2.8 mmol), 1,1-bis(diphenylphosphino)ferrocene (2.8 mmol), potassium carbonate (86.1 mmol), and triethyl amine (28.7 mmol) to a solution of 6-iodo-1,3-dihydro-isobenzofuran-5-ylamine (28.7 mmol) in acetonitrile (150 mL) and methanol (75 mL). Using a balloon of carbon monoxide, vacuum purge the reaction mixture several times, then heat to 70° C. After heating under a balloon of carbon monoxide for 1.5 h, cool the reaction to room temperature. Dilute the reaction with ethyl acetate (500 mL), wash with water (3×100 mL), followed by brine. Dry the organic phase over sodium sulfate, filter, and remove the solvent under vacuum. Chromatograph the product over silica gel, eluting with ethyl acetate/hexane (5-35%) to provide the title compound as an off white solid. 1H NMR (CDCl3, 400 MHz) δ 3.85 (s, 3H), 4.97 (s, 4H), 6.54 (s, 1H), 7.71 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86.1 mmol
Type
reactant
Reaction Step Two
Quantity
28.7 mmol
Type
reactant
Reaction Step Two
Quantity
28.7 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mmol
Type
catalyst
Reaction Step Two
Quantity
2.8 mmol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[CH2:7](N(CC)CC)C.I[C:15]1[CH:23]=[C:22]2[C:18]([CH2:19][O:20][CH2:21]2)=[CH:17][C:16]=1[NH2:24].[C]=O>C(#N)C.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2].C(OCC)(=O)C>[CH3:7][O:2][C:1]([C:15]1[CH:23]=[C:22]2[C:18](=[CH:17][C:16]=1[NH2:24])[CH2:19][O:20][CH2:21]2)=[O:4] |f:0.1.2,8.9.10,11.12.13,^3:24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
86.1 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
28.7 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
28.7 mmol
Type
reactant
Smiles
IC1=C(C=C2COCC2=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
2.8 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.8 mmol
Type
catalyst
Smiles
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge the reaction mixture several times
TEMPERATURE
Type
TEMPERATURE
Details
After heating under a balloon of carbon monoxide for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
ADDITION
Type
ADDITION
Details
Dilute
WASH
Type
WASH
Details
wash with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
WASH
Type
WASH
Details
Chromatograph the product over silica gel, eluting with ethyl acetate/hexane (5-35%)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2COCC2=CC1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.